2-Fluoro-N-(2-methylcyclohexyl)benzamide is an organic compound belonging to the class of benzamides, characterized by the presence of a fluorine atom and a 2-methylcyclohexyl substituent on the nitrogen atom of the amide functional group. Its molecular formula is , with a molecular weight of 235.30 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
This compound can be classified as a fluorinated amide. Fluorinated compounds are known for their unique properties, which can enhance biological activity and alter physical characteristics compared to their non-fluorinated counterparts. The specific structure of 2-fluoro-N-(2-methylcyclohexyl)benzamide positions it within the broader category of benzamide derivatives, which are frequently explored for their pharmacological properties.
The synthesis of 2-fluoro-N-(2-methylcyclohexyl)benzamide typically involves the reaction of 2-fluorobenzoic acid with 2-methylcyclohexylamine. This reaction can be catalyzed by various agents, including Lewis acids or solid acid catalysts, to facilitate the formation of the amide bond.
The structural representation of 2-fluoro-N-(2-methylcyclohexyl)benzamide can be described using its canonical SMILES notation: CC1CCCCC1NC(=O)C2=CC=C(C=C2)F. This notation indicates the presence of a fluorine atom attached to a benzene ring, along with an amide functional group linked to a cyclohexyl derivative.
The compound can participate in several chemical reactions:
The mechanism of action for 2-fluoro-N-(2-methylcyclohexyl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity due to its electronegative nature, while the bulky methylcyclohexyl group may influence pharmacokinetic properties like solubility and permeability.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4